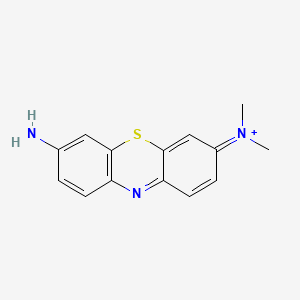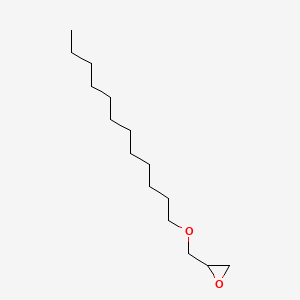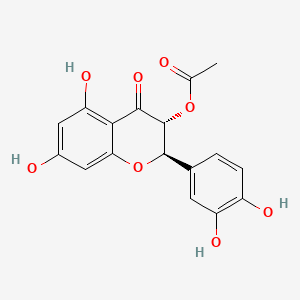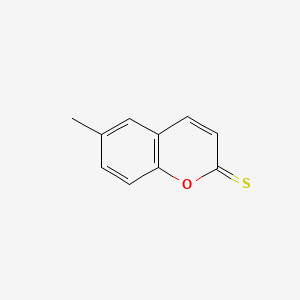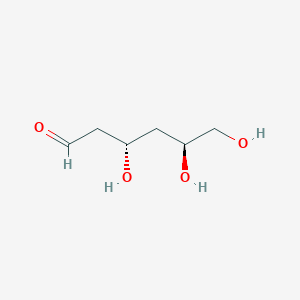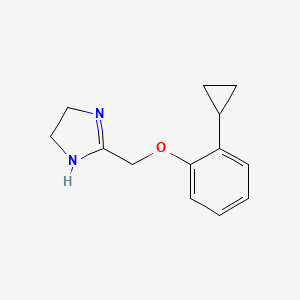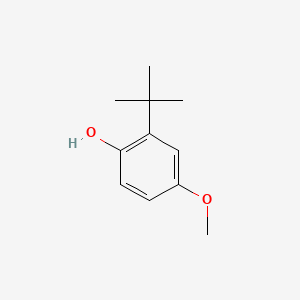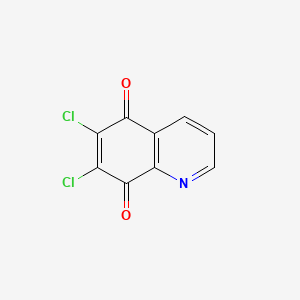
6,7-Dichloroquinoline-5,8-dione
Vue d'ensemble
Description
6,7-Dichloroquinoline-5,8-dione, also known as DCQD, is a widely used organic compound in scientific research. It is a yellow crystalline solid with a molecular weight of 221.08 g/mol and a melting point of 151-153 °C. It is soluble in water, alcohol, and other organic solvents, and is used in a variety of scientific research applications. DCQD has been studied for its biochemical and physiological effects, as well as its potential applications in the laboratory.
Applications De Recherche Scientifique
Synthèse de dérivés pour l'inhibition enzymatique
Des recherches récentes se sont concentrées sur la modification de la 6,7-Dichloroquinoline-5,8-dione en position C2 pour synthétiser des dérivés qui présentent une activité contre l'enzyme DT-Diaphorase . Ces dérivés ont été testés pour leur compatibilité avec la protéine NQO1, qui est fortement exprimée dans de nombreuses tumeurs solides humaines . L'introduction de différents substituants en position C2 affecte considérablement les taux de conversion enzymatique, ce qui rend ces dérivés précieux pour la recherche sur le cancer.
Analyse des propriétés chimiques quantiques
Les paramètres chimiques quantiques des dérivés de la This compound ont été calculés en utilisant la méthode DFT. Cette analyse aide à comprendre la réactivité de ces composés vis-à-vis des cibles nucléophiles. La carte du potentiel électrostatique moléculaire (MEP) indique que les régions nucléophiles sont localisées près de l'atome d'azote et du groupe formyle, ce qui est crucial pour la conception de médicaments ayant une réactivité spécifique .
Études d'amarrage moléculaire
Les études d'amarrage moléculaire sont essentielles pour prédire l'interaction entre un médicament et sa protéine cible. Pour les dérivés de la This compound, de telles études ont montré que la disposition et le type d'interactions avec l'enzyme NQO1 dépendent du type de substituant en position C2. Ces informations sont essentielles pour la conception rationnelle d'inhibiteurs enzymatiques .
Développement d'agents antipaludiques
Des composés dérivés de la This compound ont été étudiés pour leurs propriétés antipaludiques. La synthèse de nouveaux dérivés a montré une activité antipaludique modérée, ce qui est prometteur pour le développement de nouveaux traitements contre le paludisme .
Études de réactivité chimique
Comprendre la réactivité chimique de la This compound est essentiel pour son application en chimie synthétique. Les dérivés de ce composé ont montré une forte réactivité vis-à-vis des cibles nucléophiles, ce qui peut être mis à profit pour créer une variété de molécules biologiquement actives .
Mécanisme D'action
Target of Action
The primary target of 6,7-Dichloroquinoline-5,8-dione is the NQO1 protein , also known as DT-diaphorase . This flavoenzyme is mainly localized in the cytosol, but a low level is also detected in the nucleus . It is highly expressed in most human solid tumors, such as lung, breast, colon, and pancreas .
Mode of Action
This compound interacts with its target, the NQO1 protein, by acting as a substrate . The quantum chemical parameters calculated using the DFT method showed that these derivatives are highly reactive towards the nucleophilic target . The molecular electrostatic potential map (MEP) showed that nucleophilic regions are localized near the nitrogen atom and the formyl group .
Biochemical Pathways
It is known that the enzymatic conversion rates depend on the type of substituent at the c2 position of the 5,8-quinolinedione scaffold .
Result of Action
The result of the action of this compound is the formation of quinoline-ortho-quinone metal complexes when reacted with various transition metal dimers . Systematic variation of the reaction conditions helped identify the solvent as the source of the carbonyl oxygen .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
6,7-Dichloroquinoline-5,8-dione plays a significant role in biochemical reactions, primarily through its interaction with the CDC25B2 phosphatase. The compound inhibits CDC25B2 with an IC50 value of 4.6 µM . By inhibiting this enzyme, this compound can disrupt the dephosphorylation of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. This interaction highlights the compound’s potential as a therapeutic agent in cancer research.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The inhibition of CDC25B2 by this compound leads to cell cycle arrest, particularly at the G2/M phase, preventing cells from entering mitosis . This effect is particularly relevant in cancer cells, where uncontrolled cell division is a hallmark.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of CDC25B2, thereby inhibiting its phosphatase activity. This inhibition prevents the dephosphorylation of CDKs, leading to cell cycle arrest . Additionally, this compound may induce changes in gene expression by affecting transcription factors and other regulatory proteins. These molecular interactions underscore the compound’s potential as a targeted therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard storage conditions, but its activity may decrease over extended periods . Long-term exposure to the compound can lead to sustained cell cycle arrest and potential cytotoxicity, particularly in cancer cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits CDC25B2 and induces cell cycle arrest without significant toxicity . Higher doses may result in toxic or adverse effects, including damage to normal tissues and organs. These threshold effects highlight the importance of optimizing dosage regimens for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound’s inhibition of CDC25B2 affects the phosphorylation status of CDKs, altering metabolic flux and metabolite levels . Additionally, this compound may undergo metabolic transformations that impact its efficacy and toxicity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins that facilitate its uptake and localization . Once inside the cell, this compound accumulates in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects on CDC25B2 and other targets.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . In the nucleus, this compound interacts with CDC25B2 and other regulatory proteins, modulating cell cycle progression and gene expression.
Propriétés
IUPAC Name |
6,7-dichloroquinoline-5,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3Cl2NO2/c10-5-6(11)9(14)7-4(8(5)13)2-1-3-12-7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWOPVCIIBKUQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)C(=C(C2=O)Cl)Cl)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50215723 | |
| Record name | 6,7-Dichloroquinoline-5,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50215723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6541-19-1 | |
| Record name | 6,7-Dichloroquinoline-5,8-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006541191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,8-quinolinedione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81047 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6,7-Dichloroquinoline-5,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50215723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dibenzo[a,c]phenazine](/img/structure/B1222753.png)


